PIM inhibitor 1 (phosphate), also known as Uzansertib or INCB053914 phosphate, is an orally active compound that targets the PIM family of serine/threonine kinases, specifically PIM1, PIM2, and PIM3. These kinases are frequently overexpressed in various cancers, including prostate cancer and hematologic malignancies. The inhibition of these kinases has been associated with anti-proliferative effects on tumor cells, making PIM inhibitor 1 a significant focus in cancer research and therapeutic development.
PIM inhibitor 1 (phosphate) is derived from the chemical structure designed to inhibit the activity of PIM kinases. It is classified under small molecule inhibitors and is primarily used for research purposes in oncology.
PIM inhibitor 1 (phosphate) falls under the category of kinase inhibitors, specifically targeting the PIM family of kinases. These kinases play crucial roles in cell cycle regulation, apoptosis, and signal transduction pathways associated with cancer progression.
The synthesis of PIM inhibitor 1 (phosphate) involves several chemical strategies aimed at optimizing its inhibitory potency against PIM kinases. Various derivatives have been synthesized through modifications to the core structure, enhancing selectivity and potency.
The synthesis typically involves:
PIM inhibitor 1 (phosphate) has a complex molecular structure characterized by its ability to competitively inhibit ATP binding to PIM kinases. The active site interactions are critical for its function.
PIM inhibitor 1 (phosphate) primarily undergoes competitive inhibition with respect to ATP. This mechanism is vital for its role in disrupting kinase activity:
The compound's effectiveness is measured through various assays that quantify its ability to inhibit autophosphorylation of PIM kinases in cellular contexts.
PIM inhibitor 1 (phosphate) exerts its effects by binding to the ATP-binding pocket of PIM kinases, thus inhibiting their catalytic activity. This leads to:
The compound shows IC50 values of:
PIM inhibitor 1 (phosphate) is primarily used in cancer research due to its potential therapeutic applications:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 101-87-1
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5